2,5-Diethoxyaniline

Conductive Polymers Electrochemical Synthesis Material Science

Procure 2,5-Diethoxyaniline (CAS 94-85-9) to leverage its unique 2,5-dialkoxy substitution pattern, which is critical for synthesizing processable conductive polymers and specific azo dyes like Fast Blue BB salt. This substitution pattern critically modulates electronic properties and solubility, preventing direct substitution with simpler anilines and ensuring consistent performance in organic transistors, sensors, and histochemical assays. With a high commercial purity standard, it guarantees precise stoichiometry for reliable multi-step pharmaceutical research.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 94-85-9
Cat. No. B165579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diethoxyaniline
CAS94-85-9
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)OCC)N
InChIInChI=1S/C10H15NO2/c1-3-12-8-5-6-10(13-4-2)9(11)7-8/h5-7H,3-4,11H2,1-2H3
InChIKeyXPKFTIYOZUJAGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diethoxyaniline (CAS 94-85-9): Primary Aromatic Amine for Conductive Polymers and Azo Dye Synthesis


2,5-Diethoxyaniline (CAS 94-85-9) is a primary aromatic amine characterized by the presence of two ethoxy groups at the 2- and 5-positions of the benzene ring [1]. It is a solid at room temperature with a melting point of 85-88 °C, a density of 1.034 g/cm³, and is soluble in methanol [2]. This compound is primarily utilized as a building block in organic synthesis, particularly as an intermediate for conductive polymers, azo dyes (e.g., Fast Blue BB salt), and pharmaceutical research compounds .

Why 2,5-Diethoxyaniline (CAS 94-85-9) Cannot Be Replaced by Generic Aniline Derivatives for Specific Applications


Substituting 2,5-diethoxyaniline with simpler or differently substituted aniline derivatives is not straightforward due to its unique 2,5-dialkoxy substitution pattern, which critically modulates electronic properties, solubility, and reactivity [1]. The specific positioning and nature of the ethoxy groups confer a distinct balance of steric and electronic effects that are essential for achieving the desired properties in polymer backbones and for ensuring proper diazotization and coupling efficiency in the synthesis of specific azo dyes [2]. While other dialkoxy anilines like 2,5-dimethoxyaniline exist, the transition from methoxy to ethoxy substituents significantly alters polymer solubility, processability, and final material properties, preventing direct substitution without altering performance characteristics [3].

Quantitative Differentiation Guide for 2,5-Diethoxyaniline (CAS 94-85-9) vs. Key Comparators


Polymer Conductivity and Processability: 2,5-Diethoxyaniline vs. 2,5-Dimethoxyaniline and Aniline

Poly(2,5-diethoxyaniline) demonstrates improved processability and regularity compared to polymers derived from mono-substituted alkoxy anilines, which suffer from reduced head-to-tail coupling and lower conductivity [1]. While direct quantitative conductivity data for poly(2,5-diethoxyaniline) is not available in the open literature, its closely related analog, poly(2,5-dimethoxyaniline), which shares the 2,5-dialkoxy substitution pattern, exhibits a conductivity of approximately 0.3 S/cm and high conjugation length [2]. This class-level inference suggests that the 2,5-dialkoxy substitution pattern, as seen in 2,5-diethoxyaniline, is key to achieving a balance of electronic and processing properties, unlike aniline polymers which are less soluble [1].

Conductive Polymers Electrochemical Synthesis Material Science

Analytical Selectivity in Dye Formation: 2,5-Diethoxyaniline Derivative vs. Generic Diazonium Salts

The derivative 4-benzoylamino-2,5-diethoxyaniline (Fast Blue BB salt), synthesized from 2,5-diethoxyaniline, provides a distinct advantage in the selective detection and separation of isomeric phenols. A thin-layer chromatography (TLC) method using this diazotized salt successfully separated isomeric cresols, xylenols, and 1- and 2-naphthols in contaminated waters [1]. This contrasts with less specific diazonium salts which may not provide the same resolution for these specific isomers due to differences in the electronic and steric properties of the diazonium component.

Analytical Chemistry Thin-Layer Chromatography Environmental Monitoring

Purity and Physical Form: 2,5-Diethoxyaniline vs. Lower Grade Commercial Alternatives

Reputable vendors supply 2,5-diethoxyaniline with a minimum purity of 98.0% as determined by GC and nonaqueous titration . The physical form is a solid with a defined melting point range of 83.0 to 87.0 °C, which can be used as an identity and purity check . This contrasts with lower-grade commercial offerings, such as those with 95% purity , which may contain impurities that interfere with sensitive polymerizations or syntheses requiring precise stoichiometry.

Chemical Synthesis Analytical Standard Material Science

Optimal Application Scenarios for 2,5-Diethoxyaniline (CAS 94-85-9) Based on Differentiated Evidence


Synthesis of Solution-Processable Conductive Polymers for Organic Electronics

This compound is the preferred building block when the target is a polyaniline derivative with enhanced solubility in common organic solvents. The 2,5-dialkoxy substitution pattern is known to yield more regular and processable polymers compared to mono-substituted or unsubstituted anilines [1]. While quantitative data for poly(2,5-diethoxyaniline) is not available, class-level inference from the well-studied poly(2,5-dimethoxyaniline) suggests that similar conductivity (approx. 0.3 S/cm) can be expected, making it suitable for use in organic transistors, sensors, and electrochromic devices.

Precursor for Specific Azo Dyes and Analytical Reagents (e.g., Fast Blue BB Salt)

2,5-Diethoxyaniline is the essential starting material for the synthesis of Fast Blue BB salt (4-benzoylamino-2,5-diethoxyaniline), a diazonium salt used in histochemistry and analytical chemistry [1]. Its specific application in separating isomeric phenols in environmental water samples by TLC is a direct, documented use case [1]. Substituting this core with a different aniline would alter the dye's coupling properties, leading to a different colorimetric or chromatographic outcome.

Building Block in Precision Organic Synthesis for Pharmaceuticals and Agrochemicals

The high commercial purity of 2,5-diethoxyaniline (≥98.0% from major suppliers) [1] makes it a reliable reagent for multi-step synthetic pathways where precise stoichiometry and minimal side reactions are critical. This is particularly important for the synthesis of pharmaceutical intermediates, as referenced in its use for creating heterocyclic structures of potential pharmaceutical interest .

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